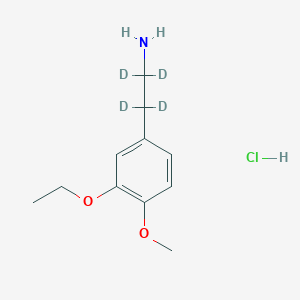

2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Structure and Properties 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine HCl is a deuterated phenethylamine derivative. Its structure comprises a phenyl ring substituted with ethoxy (-OCH₂CH₃) at position 3 and methoxy (-OCH₃) at position 2. The ethylamine side chain is deuterated at positions 1,1,2,2 (D4), and the compound is stabilized as a hydrochloride salt. The molecular formula is C₁₁D₇H₁₀NO₂·HCl (deuterium on both the methoxy and ethylamine groups), with a molecular weight of 238.76 g/mol .

Applications This compound is primarily used as a stable isotope-labeled internal standard in mass spectrometry-based assays, particularly in pharmacokinetic studies or neurotransmitter research. Its deuterated structure minimizes interference with analytes, enabling precise quantification of non-deuterated analogs in biological matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the preparation of the phenyl ethylamine backbone, followed by the introduction of ethoxy and methoxy groups. Deuterium atoms are then incorporated into the molecule through specific reaction conditions that ensure the replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to achieve high purity and yield. The process involves the use of specialized equipment to handle deuterium gas and other reagents. The final product is purified through crystallization or chromatography techniques to ensure it meets the required standards for research applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Neurotransmitter System Studies

Compounds with similar structures to 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride are often investigated for their interactions with neurotransmitter systems. Although specific biological activity data for this compound is limited, it is hypothesized that it may exhibit activities related to serotonin receptors and other neurotransmitter systems.

Metabolic Studies

Due to its stable isotope labeling, this compound can be used in metabolic studies to trace the metabolism of phenethylamines in biological systems. The deuterium substitution allows researchers to differentiate between the labeled compound and its metabolites in complex biological matrices.

Drug Development

The compound's structural characteristics make it a candidate for drug development research. It can serve as a lead structure for modifications aimed at enhancing pharmacological profiles or reducing side effects. For instance, structural analogs might be synthesized to explore variations in biological activity.

Case Studies and Research Findings

Research involving similar compounds has demonstrated various biological activities:

- Serotonin Receptor Interaction : Compounds structurally related to phenethylamines have been shown to interact with serotonin receptors, influencing mood and behavior. Studies indicate that modifications on the phenyl ring can significantly alter receptor affinity and selectivity .

- Antidepressant Effects : Some derivatives have been evaluated for their antidepressant-like effects in animal models, suggesting potential therapeutic applications .

- Metabolic Stability : Investigations into the metabolic stability of phenethylamine derivatives reveal that specific substitutions can enhance their stability in biological systems, making them better candidates for drug development .

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track the compound’s behavior in various systems. The molecular pathways involved depend on the specific application, such as enzyme interactions in biological studies or reaction mechanisms in chemical research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Deuterated Phenethylamine Derivatives

Key Differences and Implications

Substituent Effects on Lipophilicity

- The ethoxy and methoxy groups in the target compound increase lipophilicity compared to hydroxylated analogs like dopamine-D3. This property enhances membrane permeability, making it suitable for tracking lipophilic drug metabolites (e.g., apremilast derivatives) .

- Hydroxyl groups in dopamine-D4 and related compounds improve water solubility but reduce metabolic stability due to susceptibility to methylation or glucuronidation .

Deuterium Labeling Patterns

- The target compound incorporates D7 (D4 on ethylamine + D3 on methoxy), whereas dopamine-D4 and others are labeled only on the ethylamine chain. Full deuteration of methoxy/ethoxy groups minimizes hydrogen-deuterium exchange, improving isotopic purity in analytical workflows .

Analytical Utility Dopamine-D4 is widely used in neurotransmitter research due to its structural similarity to endogenous dopamine. It aids in detecting dopamine dysregulation in neurodegenerative diseases . The target compound’s 3-ethoxy-4-methoxy substitution mirrors structural motifs in pharmaceuticals (e.g., apremilast), enabling specific tracking of drug metabolism without interference from endogenous catecholamines .

Research Findings and Data

Table 2: Analytical Performance in LC-MS/MS Assays

Biological Activity

2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine hydrochloride is a deuterated compound that serves as a stable isotope-labeled analog primarily utilized in biochemical research. Its structure features a phenethylamine backbone with ethoxy and methoxy substituents, which are significant for its biological activity. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, potential pharmacological effects, and comparison with related compounds.

- Molecular Formula : C11D4H13NO2·HCl

- Molecular Weight : 235.7438 g/mol

- CAS Number : 1398066-01-7

The presence of deuterium enhances the compound's stability and allows for precise tracking in biological studies. The chemical structure is critical for understanding its interaction with biological systems.

- Neurotransmitter Interaction : Compounds similar to 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine often interact with neurotransmitter receptors, particularly those involved in mood regulation and cognitive function.

- Phosphodiesterase Inhibition : Some analogs have shown promise as phosphodiesterase inhibitors, which can modulate intracellular signaling pathways relevant to inflammation and neuronal health .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and potential biological activities of compounds related to 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine HCl:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Ethoxy-4-methoxyphenethylamine | Similar ethoxy and methoxy groups | Non-deuterated variant |

| 2-(3-Methoxyphenyl)ethylamine | Lacks ethoxy group but retains phenyl structure | Different pharmacological profile |

| N,N-Dimethyl-3-ethoxy-4-methoxyphenethylamine | Dimethyl substitution on nitrogen | Increased lipophilicity |

Case Studies and Research Findings

Research on related compounds has provided insights into potential therapeutic applications:

- PDE4 Inhibition : A study highlighted the discovery of a potent PDE4 inhibitor derived from similar structural frameworks. This compound demonstrated efficacy in reducing inflammation in preclinical models .

- Neuroprotective Effects : Analogous compounds have been evaluated for their neuroprotective properties in models of neurodegenerative diseases. These studies suggest that modifications to the phenethylamine structure can enhance neuroprotective effects through receptor modulation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-Ethoxy-4-methoxyphenyl)ethyl-1,1,2,2-D4-amine HCl with high isotopic purity?

Synthesis typically involves deuterium labeling via H/D exchange or catalytic deuteration. For example:

- Use precursors like 2-(3-Ethoxy-4-methoxyphenyl)ethylamine and subject them to deuteration under acidic or basic conditions with deuterated solvents (e.g., D2O or CD3OD) .

- Purification via recrystallization or HPLC ensures isotopic purity ≥98% .

- Confirm deuteration using mass spectrometry (e.g., observing m/z shifts consistent with D4 labeling) .

Q. How should researchers characterize the isotopic enrichment and chemical purity of this deuterated compound?

Key analytical techniques include:

- Mass Spectrometry (MS): Quantify isotopic enrichment (e.g., 99 atom% D) by analyzing isotopic peak patterns .

- NMR Spectroscopy: Monitor deuterium incorporation (e.g., absence of proton signals at 1,1,2,2 positions) and structural integrity .

- HPLC/UV-Vis: Assess chemical purity (λmax ~255 nm for aromatic amines) and detect impurities like non-deuterated analogs .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) influence pharmacokinetic or metabolic studies of this compound compared to its non-deuterated analog?

Deuterium labeling alters:

- Metabolic Stability: Slows CYP450-mediated oxidation due to the kinetic isotope effect, prolonging half-life .

- Bioavailability: Increased lipophilicity from deuterium may enhance membrane permeability .

- Tracer Applications: Use in mass spectrometry-based metabolic flux studies to distinguish endogenous vs. exogenous metabolites .

Q. What strategies resolve discrepancies in NMR or mass spectrometry data for deuterated amines like this compound?

Common challenges and solutions:

- NMR Signal Broadening: Deuteration reduces splitting but may cause quadrupolar broadening. Use higher magnetic field strengths or 2D NMR (e.g., HSQC) .

- Isotopic Impurities: Optimize deuteration conditions (e.g., excess D2O, prolonged reaction times) to minimize residual protium .

- Contaminant Identification: Cross-reference with spectral databases (e.g., PubChem) and perform spiking experiments with non-deuterated standards .

Q. How do substituent positions (e.g., ethoxy vs. methoxy groups) on the phenyl ring affect reactivity or biological interactions?

Structural analogs (e.g., 2-(4-Ethoxy-3,5-dimethoxyphenyl)ethylamine) suggest:

- Electron-Donating Effects: Methoxy groups increase aromatic ring electron density, enhancing interactions with receptors like dopamine or serotonin transporters .

- Steric Hindrance: Ethoxy groups at position 3 may reduce binding affinity compared to smaller substituents .

- Metabolic Susceptibility: Ethoxy groups are more resistant to demethylation than methoxy groups, altering metabolic pathways .

Q. What are the critical considerations for optimizing deuteration of the ethylamine moiety in this compound?

Key parameters:

- Catalysts: Acidic conditions (e.g., HCl) promote H/D exchange at the ethylamine group .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance deuteration efficiency .

- Reaction Monitoring: Use inline FTIR or LC-MS to track deuteration progress and terminate reactions at optimal conversion .

Q. Methodological Best Practices

- Synthetic Reproducibility: Document reaction conditions (temperature, solvent, catalyst) meticulously, as minor variations impact isotopic purity .

- Data Validation: Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictors) to confirm structural assignments .

- Contradiction Analysis: For conflicting results (e.g., unexpected metabolic products), conduct isotopic tracing or molecular docking studies to clarify mechanisms .

Properties

Molecular Formula |

C11H18ClNO2 |

|---|---|

Molecular Weight |

235.74 g/mol |

IUPAC Name |

1,1,2,2-tetradeuterio-2-(3-ethoxy-4-methoxyphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C11H17NO2.ClH/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2;/h4-5,8H,3,6-7,12H2,1-2H3;1H/i6D2,7D2; |

InChI Key |

YXLSDLKSKODYFG-FEUVXQGESA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)OC)OCC)C([2H])([2H])N.Cl |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCN)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.